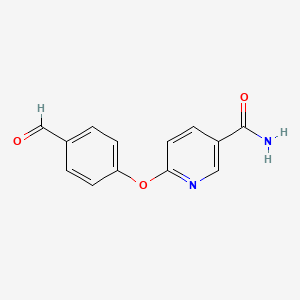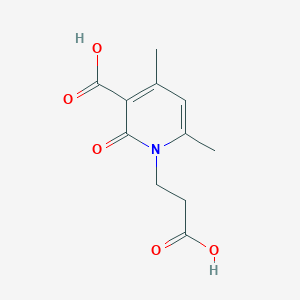
1-(2-Carboxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
説明
The compound “2-Carboxyethyl acrylate” is a related compound that contains 900-1100 ppm MEHQ as an inhibitor . It has a linear formula of CH2=CHCO2(CH2)2CO2H . It belongs to the class of organic compounds known as l-alpha-amino acids .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the synthesis of “2-Carboxyethyl acrylate” involves polymerization in solution or emulsion to produce acrylic, vinyl-acrylic, or styrenic-acrylic polymers .
Molecular Structure Analysis
The molecular structure of “2-Carboxyethyl acrylate” has been analyzed and it has a molecular weight of 144.13 . The structure includes a total of 17 bonds, including 9 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), and 1 hydroxyl group .
Chemical Reactions Analysis
The chemical reactions of related compounds involve various processes. For instance, TCEP, a reducing reagent, is used in molecular biology and protein biochemistry research. It is an effective reagent for the cleavage of disulfide bridges .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Carboxyethyl acrylate” include a refractive index of n20/D 1.457 (lit.), a pH of 2.95 (10 wt. % in H2O), a boiling point of 103 °C/19 mmHg (lit.), solubility in H2O, and a density of 1.214 g/mL at 25 °C (lit.) .
将来の方向性
The future directions of related compounds involve various areas of research. For instance, the compound “S-(2-Carboxyethyl)-L-Cysteine” and its assumed metabolite, “S-(2-Carboxyethyl)-l-Cysteine Sulfoxide”, are present abundantly in a number of plants of the legume family. In humans, these amino acids may occur as a result of exposure to environmental acrylonitrile or acrylamide, and due to consumption of the legumes .
特性
IUPAC Name |
1-(2-carboxyethyl)-4,6-dimethyl-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-6-5-7(2)12(4-3-8(13)14)10(15)9(6)11(16)17/h5H,3-4H2,1-2H3,(H,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLNVZJYOWQSJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCC(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Carboxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



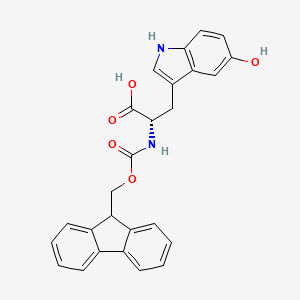
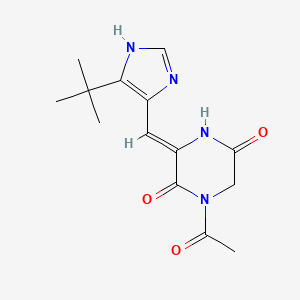
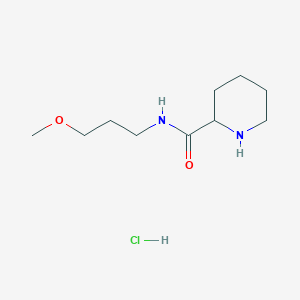
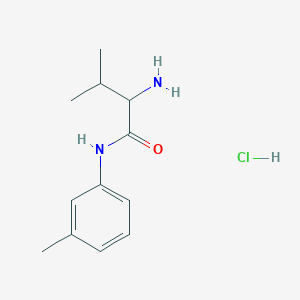
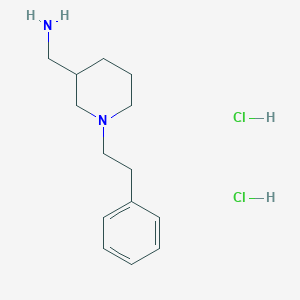

![Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1398481.png)

![((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide](/img/structure/B1398484.png)
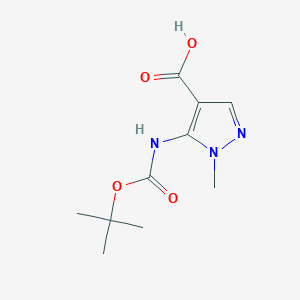

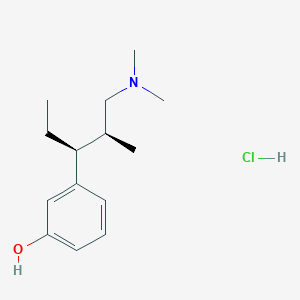
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate](/img/structure/B1398492.png)
